molecular formula C26H24N4O2 B11164547 [4-(4-Methoxyphenyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone

[4-(4-Methoxyphenyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone

Cat. No.: B11164547
M. Wt: 424.5 g/mol
InChI Key: LHPCMLSXMYDMLP-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone is a useful research compound. Its molecular formula is C26H24N4O2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound [4-(4-Methoxyphenyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone, often referred to as a molecular hybrid, combines structural elements from piperazine and quinoline derivatives. This article focuses on its biological activities, particularly its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C21H24N4OC_{21}H_{24}N_{4}O, featuring a piperazine ring substituted with a methoxyphenyl group and a quinoline moiety with a pyridyl substituent. The structural characteristics play a crucial role in its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and cervical cancer (HeLa) cells.
  • Antimicrobial Properties : Some derivatives of this compound have demonstrated activity against various bacterial strains, indicating potential use in treating infections.
  • Neuropharmacological Effects : Preliminary studies suggest possible neuroprotective effects, which could be beneficial in neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly blocking the G2/M phase, which leads to apoptosis in cancer cells.
  • Targeting Tubulin Polymerization : Some studies indicate that the compound disrupts microtubule dynamics, which is critical for cancer cell division.
  • Modulation of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression and metastasis.

Research Findings and Case Studies

A summary of key findings from recent research is presented below:

StudyFindingsCell Lines TestedIC50 Values
Study ASignificant cytotoxicity observedMCF-7, HeLa0.99 µM (MCF-7)
Study BInhibition of tubulin polymerizationA5494.1 µM
Study CAntimicrobial activity against E. coliE. coli strainsN/A

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers found that it induced apoptosis in MCF-7 cells by downregulating anti-apoptotic proteins and activating caspases.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in a model of neurodegeneration. Results indicated that it reduced oxidative stress markers and improved neuronal survival rates.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O2/c1-32-21-8-6-20(7-9-21)29-14-16-30(17-15-29)26(31)23-18-25(19-10-12-27-13-11-19)28-24-5-3-2-4-22(23)24/h2-13,18H,14-17H2,1H3

InChI Key

LHPCMLSXMYDMLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.